
2,4-Difluoro-6-(2-methylphenoxy)aniline
Vue d'ensemble
Description
“2,4-Difluoro-6-(2-methylphenoxy)aniline” is a chemical compound with the CAS Number: 1553517-43-3. It has a molecular weight of 235.23 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-difluoro-6-(o-tolyloxy)aniline . The InChI code for this compound is 1S/C13H11F2NO/c1-8-4-2-3-5-11(8)17-12-7-9(14)6-10(15)13(12)16/h2-7H,16H2,1H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Compounds similar to 2,4-Difluoro-6-(2-methylphenoxy)aniline have been synthesized and involved in various chemical reactions. For instance, 2,2-Difluoro-4-methylnaphtho[l,2-e]-l,3,2-dioxaborin and its isomer react with carbonyl compounds and aniline to produce ethylenic derivatives and corresponding oxazaborins, highlighting the reactivity of such compounds in synthetic chemistry (Vanallan & Reynolds, 1969).
Insecticide Synthesis
- Fluorinated anilines are precursors in the synthesis of insecticides, such as Novaluron. The process involves a series of reactions starting from chlorinated aniline derivatives, indicating the importance of such compounds in developing agricultural chemicals (Wen Zi-qiang, 2008).
Material Science
- The fluorinated aniline derivatives have applications in material science, such as the synthesis of electrochromic materials. These materials change color upon electrical stimulation and have applications in displays, smart windows, and low-energy consumption devices. The specific functional groups and molecular structure play a crucial role in determining the properties of these materials (Li et al., 2017).
Pharmaceutical Research
- In pharmaceutical research, derivatives of fluorinated anilines are studied for their potential as bioisosteres, which can mimic the pharmacological properties of other functional groups while offering enhanced metabolic stability, bioavailability, or reduced toxicity. The difluoromethyl group, for example, is considered a lipophilic hydrogen bond donor and could be a bioisostere for hydroxyl, thiol, or amine groups (Zafrani et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2,4-difluoro-6-(2-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-8-4-2-3-5-11(8)17-12-7-9(14)6-10(15)13(12)16/h2-7H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNULFNDNQEUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C(=CC(=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-6-(2-methylphenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride](/img/structure/B1434906.png)
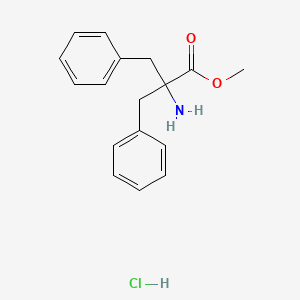
![9-(Trifluoromethyl)-6-azaspiro[3.5]nonane](/img/structure/B1434909.png)
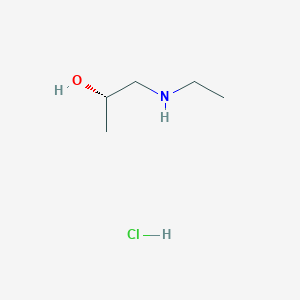
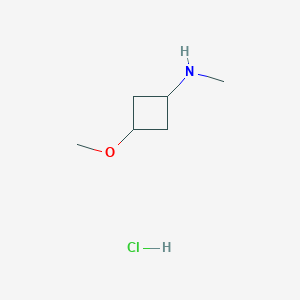

![[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1434915.png)


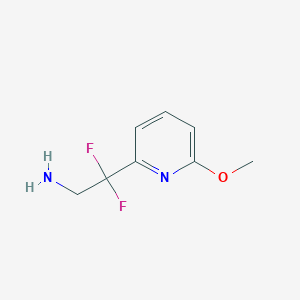
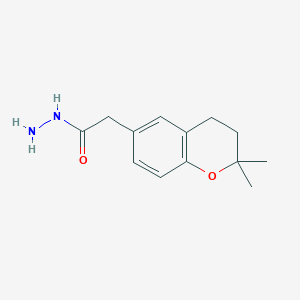

![2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434922.png)
![Cyclopentanemethanol, 1-[[(1-methylethyl)amino]methyl]-](/img/structure/B1434925.png)